molecular formula C19H23NO4S2 B12205488 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine

Cat. No.: B12205488
M. Wt: 393.5 g/mol
InChI Key: OXXWCXQRNMPXBK-UHFFFAOYSA-N
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Description

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position and a 3-(methylsulfonyl)phenylsulfonyl moiety. The sulfonyl groups may improve metabolic stability and binding affinity to specific receptors, making it a candidate for therapeutic applications .

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

4-benzyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine

InChI

InChI=1S/C19H23NO4S2/c1-25(21,22)18-8-5-9-19(15-18)26(23,24)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3

InChI Key

OXXWCXQRNMPXBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine typically involves multiple steps. One common method involves the reaction of 4-benzylpiperidine with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine has been investigated for its potential as a therapeutic agent in treating various conditions:

  • Antidepressant Activity : Research has shown that compounds with a similar piperidine backbone can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This suggests that 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine could exhibit antidepressant properties by modulating these neurotransmitter systems .
  • Antimicrobial Properties : Studies have indicated that derivatives of sulfonamide compounds possess significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The sulfonyl group in this compound may contribute to its efficacy against infections .
  • Neuropharmacological Effects : The compound's potential effects on neurotransmitter transporters suggest applications in neuropharmacology, particularly in the development of new treatments for mood disorders and anxiety-related conditions. Its structure allows for targeted modifications to enhance selectivity for specific transporters .

Synthetic Methodologies

The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves several steps that may include:

  • Formation of the Piperidine Ring : Utilizing established methods for constructing piperidine derivatives, which often involve cyclization reactions from appropriate precursors.
  • Sulfonation Reactions : The introduction of sulfonyl groups can be achieved through electrophilic aromatic substitution or direct sulfonation methods, which are essential for obtaining the desired functional groups in the final product.
  • Optimization of Reaction Conditions : Adjusting parameters such as temperature, solvent choice, and catalyst presence to maximize yield and purity during synthesis.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

  • A study examining the structure-activity relationships of piperidine derivatives highlighted the importance of substituent positioning on neuropharmacological activity. Compounds with a specific arrangement of functional groups exhibited enhanced inhibition of dopamine reuptake, suggesting a pathway for developing effective antidepressants .
  • Another research effort focused on the antimicrobial properties of sulfonamide derivatives demonstrated significant activity against resistant strains of bacteria, underscoring the potential utility of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine in addressing public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in patents and research articles. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Structural Analogues from Patent Literature

  • 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (): Key Differences: Replaces the benzyl group with a propyl chain and introduces a hydroxyl group at the 4-position. The propyl chain may lower steric hindrance, affecting receptor binding .
  • 1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone ():
    • Key Differences : Features dual 3-(methylsulfonyl)phenyl groups and a ketone-functionalized piperidine ring.
    • Implications : The ketone group could alter electron distribution, impacting redox stability. The bis-sulfonyl groups may enhance solubility but increase molecular weight, affecting bioavailability .

Bioactive Analogues in Clinical Context

  • 3(S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine ():
    • Key Differences : Substitutes the benzyl group with a propyl chain and lacks the sulfonylphenylsulfonyl moiety.
    • Biological Relevance : Used in combination with antidepressants for treating debilitating fatigue. The absence of the sulfonyl bridge may reduce off-target interactions but limit stability in physiological environments .

Benzylpiperidine Derivatives in ADME Studies

  • Compound 23 (): (3-Hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone Key Differences: Incorporates a trifluoromethylpyridyl-thio group instead of sulfonylphenylsulfonyl. ADME Insights: The trifluoromethyl group enhances metabolic resistance, while the thioether linkage may reduce oxidative stability compared to sulfonyl groups. Analytical data (HPLC, NMR) confirm high purity, suggesting robust synthesis protocols .

Commercial Benzylpiperidine Derivatives

  • Methyl-1-benzyl-4-Piperidinemethanol (): Key Differences: Replaces sulfonyl groups with a methanol substituent. Physicochemical Impact: The methanol group increases hydrophilicity, reducing membrane permeability.

Biological Activity

1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The sulfonyl and methylsulfonyl groups attached to the phenyl rings enhance its solubility and reactivity. The general structure can be represented as:

C17H22N2O4S2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

Research indicates that compounds similar to 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine may act as modulators of various biological pathways. Specifically, they have been shown to interact with chemokine receptors, such as CCR5, which are critical in inflammatory responses and immune system regulation . Additionally, the sulfonamide moiety is known for its antibacterial properties, potentially contributing to the compound's overall biological activity .

Antibacterial Activity

A study highlighted the antibacterial potential of piperidine derivatives, including those with sulfonamide groups. These compounds exhibited significant activity against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Properties

Compounds with similar structures have been investigated for their ability to inhibit SMYD proteins (e.g., SMYD2 and SMYD3), which are implicated in cancer progression. The inhibition of these proteins can lead to reduced tumor growth and proliferation .

Study 1: Antibacterial Evaluation

In a comprehensive evaluation of piperidine derivatives, 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine was tested against multiple bacterial strains. The results demonstrated a notable zone of inhibition, suggesting effective antibacterial properties. The study utilized standard methods such as disk diffusion assays to quantify antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of similar piperidine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Cell LineIC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

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